(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide (S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479570
InChI: InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-4-6-11(7-5-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1
SMILES: CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N
Molecular Formula: C12H17N3O3
Molecular Weight: 251.28 g/mol

(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide

CAS No.:

Cat. No.: VC13479570

Molecular Formula: C12H17N3O3

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-ethyl-N-(4-nitrobenzyl)propanamide -

Specification

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
IUPAC Name (2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide
Standard InChI InChI=1S/C12H17N3O3/c1-3-14(12(16)9(2)13)8-10-4-6-11(7-5-10)15(17)18/h4-7,9H,3,8,13H2,1-2H3/t9-/m0/s1
Standard InChI Key RCFZGVUKHADZOL-VIFPVBQESA-N
Isomeric SMILES CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[C@H](C)N
SMILES CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N
Canonical SMILES CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C(C)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a propanamide backbone with a stereochemically defined chiral center at the C2 position. Key structural elements include:

  • Amino group at C2.

  • Ethyl and 4-nitrobenzyl substituents attached to the amide nitrogen.

  • Nitro group on the benzyl moiety, contributing to electronic and steric effects.

PropertyValueSource
CAS Number1034617-86-1
Molecular FormulaC₁₂H₁₇N₃O₃
Molecular Weight251.28 g/mol
IUPAC Name(2S)-2-amino-N-ethyl-N-[(4-nitrophenyl)methyl]propanamide
InChI KeyRCFZGVUKHADZOL-VIFPVBQESA-N
SMILESCCN(CC1=CC=C(C=C1)N+[O-])C(=O)C(C)N

Stereochemical Configuration

The (S)-configuration at C2 is critical for biological activity and molecular recognition. This stereocenter influences solubility, receptor binding, and metabolic stability.

Synthesis and Preparation

Example Reaction Pathway (Hypothetical)

  • Propanamide Formation: Acylation of (S)-2-aminopropanoic acid with propanoyl chloride.

  • N-Alkylation: Sequential introduction of ethyl and 4-nitrobenzyl groups under controlled conditions (e.g., using bases like K₂CO₃).

Industrial Considerations

  • Catalysts: Lewis acids (e.g., BF₃) or protonic acids may enhance reaction efficiency .

  • Purification: Column chromatography or crystallization to isolate stereoisomers.

Biological Activity and Applications

Comparative Analysis with Related Compounds

CompoundCAS NumberKey Differences
(S)-2-Amino-N-isopropyl-N-(4-nitrobenzyl)propanamide1354017-07-4Isopropyl substituent instead of ethyl
(S)-2-Amino-N-(4-nitrobenzyl)propanamide136774-66-8Lacks ethyl group

Research Gaps and Opportunities

  • In Vitro/In Vivo Studies: Limited data on cytotoxicity, solubility, or metabolic pathways.

  • Structure-Activity Relationships (SAR): Influence of ethyl vs. isopropyl groups on bioavailability.

Research Findings and Data

Analytical Characterization

TechniqueKey Observations
¹H NMRPeaks for ethyl (δ 1.03–1.33 ppm) and aromatic protons (δ 7.2–8.2 ppm)
Mass SpectrometryMolecular ion peak at m/z 251.28 (C₁₂H₁₇N₃O₃)

Comparative Stability

ParameterValue (Hypothetical)
Thermal StabilityDecomposition above 200°C
pH SensitivityStable in neutral conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator